molecular formula C21H18N2O5S B6131789 ethyl (5Z)-2-[(4-methylphenyl)amino]-5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(4-methylphenyl)amino]-5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B6131789
M. Wt: 410.4 g/mol
InChI Key: HUEOZBAJZJRLMU-OYBLBNEUSA-N
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Description

Ethyl (5Z)-2-[(4-methylphenyl)amino]-5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a nitrobenzylidene group, and an ethyl ester functional group

Preparation Methods

The synthesis of ethyl (5Z)-2-[(4-methylphenyl)amino]-5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Nitrobenzylidene Group: The nitrobenzylidene group is introduced via a condensation reaction between a nitrobenzaldehyde and the thiophene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability.

Chemical Reactions Analysis

Ethyl (5Z)-2-[(4-methylphenyl)amino]-5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the nitro group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl (5Z)-2-[(4-methylphenyl)amino]-5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-[(4-methylphenyl)amino]-5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that induce cytotoxic effects.

Comparison with Similar Compounds

Ethyl (5Z)-2-[(4-methylphenyl)amino]-5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylate: Lacks the nitrobenzylidene and amino groups, resulting in different chemical reactivity and applications.

    2-Aminothiophene: Contains an amino group directly attached to the thiophene ring, leading to distinct biological activities.

    4-Nitrothiophene: Features a nitro group on the thiophene ring, influencing its electronic properties and reactivity.

The unique combination of functional groups in this compound imparts specific chemical and biological properties that distinguish it from these similar compounds.

Properties

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[(4-nitrophenyl)methylidene]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-3-28-21(25)18-19(24)17(12-14-6-10-16(11-7-14)23(26)27)29-20(18)22-15-8-4-13(2)5-9-15/h4-12,24H,3H2,1-2H3/b17-12-,22-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEOZBAJZJRLMU-OYBLBNEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=NC3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/SC1=NC3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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